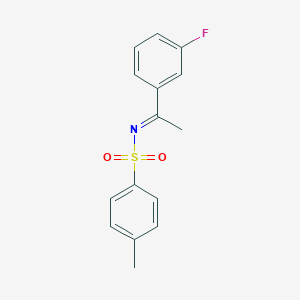
N-(1-(3-Fluorophenyl)ethylidene)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-Fluorophenyl)ethylidene)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a fluorophenyl and a methylbenzenesulfonamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-Fluorophenyl)ethylidene)-4-methylbenzenesulfonamide typically involves the reaction of 3-fluoroacetophenone with 4-methylbenzenesulfonamide under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts, and the reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
化学反応の分析
Types of Reactions
N-(1-(3-Fluorophenyl)ethylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(1-(3-Fluorophenyl)ethylidene)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
作用機序
The mechanism of action of N-(1-(3-Fluorophenyl)ethylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to a decrease in the production of essential metabolites, ultimately affecting the growth and survival of microorganisms.
類似化合物との比較
Similar Compounds
N-(1-(3-Fluorophenyl)ethylidene)formohydrazide: Similar structure but with a formohydrazide group instead of a sulfonamide group.
N-(1-(3-Fluorophenyl)ethylidene)hydroxylamine: Contains a hydroxylamine group instead of a sulfonamide group.
Uniqueness
N-(1-(3-Fluorophenyl)ethylidene)-4-methylbenzenesulfonamide is unique due to its specific combination of a fluorophenyl group and a sulfonamide moiety. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific enzyme inhibition, which are not observed in other similar compounds.
特性
分子式 |
C15H14FNO2S |
|---|---|
分子量 |
291.3 g/mol |
IUPAC名 |
(NE)-N-[1-(3-fluorophenyl)ethylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H14FNO2S/c1-11-6-8-15(9-7-11)20(18,19)17-12(2)13-4-3-5-14(16)10-13/h3-10H,1-2H3/b17-12+ |
InChIキー |
KTXUZXGKZXJMAS-SFQUDFHCSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC(=CC=C2)F |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B15281374.png)
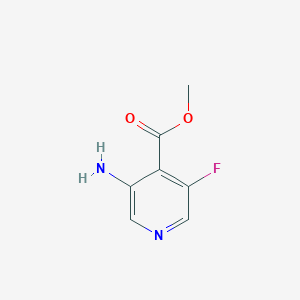
![7-(2-chloro-6-fluorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B15281385.png)
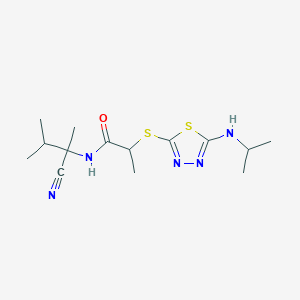
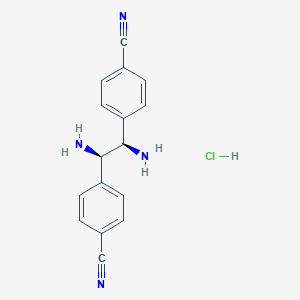
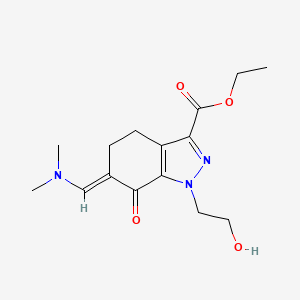


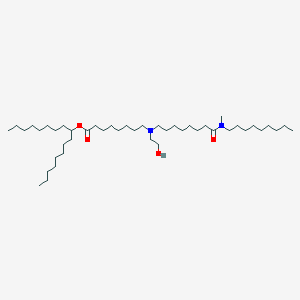

![6-(2-Ethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281446.png)
![2-{[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B15281450.png)
![[1,1'-Bi(cyclohexan)]-4-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate](/img/structure/B15281454.png)

